Methacrolein
Overview
Description
Methacrolein, also known as methacrylaldehyde, is an unsaturated aldehyde with the chemical formula C4H6O. It is a clear, colorless, and flammable liquid. This compound is one of the primary products resulting from the atmospheric reaction of isoprene with hydroxyl radicals, the other being methyl vinyl ketone . This compound is significant in atmospheric chemistry and is also found in cigarette smoke and certain essential oils, such as that of Big Sagebrush .
Mechanism of Action
Target of Action
Methacrolein (MAL) is an important intermediate extensively used in the manufacture of methyl methacrylate and other materials such as polymers and resins . It is primarily targeted towards the production of these materials. In the production of methyl methacrylate (MMA), MAL is an important upstream raw material and can be selectively oxidized to produce methacrylic acid (MA) and then esterified with methanol to prepare MMA .
Mode of Action
This compound is synthesized via the condensation of formaldehyde and propionaldehyde . This process is facilitated by catalysts, such as secondary amines/acids . The structure of the amines and acids directly affects the yield of MAL . The effect of the catalyst is closely related to the nucleophilicity of the amines as well as the steric hindrance effect, while acids also play a role as co-catalysts .
Biochemical Pathways
The synthesis of this compound involves the aldol condensation of formaldehyde and propionaldehyde . This reaction forms a new C=C bond and extends the carbon chain of a molecule . The reaction pathway follows the Mannich route . The decomposition of the Mannich base is a rate-limiting step .
Pharmacokinetics
It’s important to note that the absorption, distribution, metabolism, and excretion (adme) properties play a crucial role in drug discovery and chemical safety assessment .
Result of Action
The result of the action of this compound is the production of methyl methacrylate and other materials such as polymers and resins . In the optimum condition, the yield of MAL was up to 97.3% .
Action Environment
The reaction conditions, including stirring rate, temperature, reaction time, acid/amine ratio, and the solvent, significantly influence the yield of this compound . Environmental factors such as the nature of the catalyst and reaction conditions also play a crucial role in the synthesis of this compound .
Biochemical Analysis
Biochemical Properties
Methacrolein participates in various biochemical reactions. It is a key intermediate extensively used in the manufacture of methyl methacrylate and other materials such as polymers and resins . In the synthesis of this compound, a series of secondary amines/acids are explored as catalysts for the condensation of formaldehyde and propionaldehyde . The structure of the amines and acids directly affects the yield of this compound .
Cellular Effects
The cellular effects of this compound are primarily observed in its role as an intermediate in the production of polymers and synthetic resins . Exposure to this compound is highly irritating to the eyes, nose, throat, and lungs
Molecular Mechanism
The molecular mechanism of this compound involves its role as an intermediate in various chemical reactions. For instance, in the production of methyl methacrylate, this compound can be selectively oxidized to produce methacrylic acid, which is then esterified with methanol to prepare methyl methacrylate . The exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are areas that need further exploration.
Temporal Effects in Laboratory Settings
Metabolic Pathways
This compound is involved in the metabolic pathway of the production of methyl methacrylate . It is selectively oxidized to produce methacrylic acid, which is then esterified with methanol to prepare methyl methacrylate
Preparation Methods
Synthetic Routes and Reaction Conditions: Methacrolein can be synthesized via the aldol condensation of formaldehyde and propionaldehyde. This reaction is typically catalyzed by bases such as sodium hydroxide, potassium hydroxide, or triethylamine . Another method involves the oxidative esterification of this compound to methyl methacrylate using a hydrophobic gold catalyst .
Industrial Production Methods: Industrially, this compound is produced through the oxidation of isobutene or tert-butyl alcohol on suitable catalysts . This process involves two steps: first, the oxidation of isobutene or tert-butyl alcohol to this compound, followed by further oxidation to methacrylic acid .
Chemical Reactions Analysis
Types of Reactions: Methacrolein undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to methacrylic acid using catalysts such as vanadium-based heteropolyacids.
Aldol Condensation: this compound is formed via the aldol condensation of formaldehyde and propionaldehyde.
Mannich Reaction: this compound can also be synthesized through the Mannich reaction, which involves the condensation of formaldehyde, propionaldehyde, and an amine catalyst.
Common Reagents and Conditions:
Oxidation: Catalysts like vanadium-based heteropolyacids, temperatures around 320°C.
Aldol Condensation: Catalysts such as sodium hydroxide, potassium hydroxide, or triethylamine, mild conditions.
Mannich Reaction: Secondary amines and acids as catalysts, optimized reaction conditions.
Major Products:
Oxidation: Methacrylic acid.
Aldol Condensation: this compound.
Mannich Reaction: this compound.
Scientific Research Applications
Methacrolein is extensively used in various scientific research fields:
Comparison with Similar Compounds
Methacrolein is similar to other unsaturated aldehydes such as acrolein and methyl vinyl ketone. it is unique due to its specific reactivity and applications:
Acrolein: Acrolein is a simpler unsaturated aldehyde with a higher reactivity towards nucleophiles. It is primarily used as a biocide and in the production of acrylic acid.
Methyl Vinyl Ketone: Methyl vinyl ketone is another product of isoprene oxidation and is used in organic synthesis as a building block for various compounds.
This compound’s uniqueness lies in its role as an intermediate in the production of methyl methacrylate and its specific reactivity in aldol condensation and Mannich reactions .
Properties
IUPAC Name |
2-methylprop-2-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O/c1-4(2)3-5/h3H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STNJBCKSHOAVAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O, Array | |
Record name | METHACRYLALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3868 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | METHACRYLALDEHYDE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25120-30-3 | |
Record name | 2-Propenal, 2-methyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25120-30-3 | |
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DSSTOX Substance ID |
DTXSID0052540 | |
Record name | Methacrylaldehyde | |
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Molecular Weight |
70.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methacrylaldehyde appears as a colorless liquid. Less dense than water. May be toxic by ingestion, inhalation and skin absorption. Severely irritating to skin and eyes. Used to make plastics., Liquid, A colorless liquid with a characteristic odor; [ICSC], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR. | |
Record name | METHACRYLALDEHYDE | |
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Record name | 2-Propenal, 2-methyl- | |
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Record name | Methacrolein | |
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Record name | METHACRYLALDEHYDE | |
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Boiling Point |
68.4 °C, 68 °C | |
Record name | METHACROLEIN | |
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Record name | METHACRYLALDEHYDE | |
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Flash Point |
35 °F (NFPA, 2010), 35 °F (2 °C) (OPEN CUP), -15 °C | |
Record name | METHACRYLALDEHYDE | |
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Record name | METHACRYLALDEHYDE | |
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Solubility |
MISCIBLE WITH WATER, ETHANOL, ETHER, Water solubility = 5.9% (59,000 mg/L) at 20 °C, Solubility in water, g/100ml at 20 °C: 6 (soluble) | |
Record name | METHACROLEIN | |
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Record name | METHACRYLALDEHYDE | |
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Density |
0.849 @ 25 °C/4 °C, Relative density (water = 1): 0.8 | |
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Record name | METHACRYLALDEHYDE | |
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Vapor Density |
2.4 (AIR= 1), Relative vapor density (air = 1): 2.42 | |
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Vapor Pressure |
155.0 [mmHg], 155 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 16 | |
Record name | Methacrolein | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
78-85-3 | |
Record name | METHACRYLALDEHYDE | |
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Record name | Methacrylaldehyde | |
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Record name | 2-Propenal, 2-methyl- | |
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Record name | Methacrylaldehyde | |
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Record name | Methacrylaldehyde | |
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Record name | METHACRYLALDEHYDE | |
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Melting Point |
-81 °C | |
Record name | METHACROLEIN | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Methacrolein?
A1: this compound has a molecular formula of C4H6O and a molecular weight of 70.09 g/mol.
Q2: What spectroscopic techniques are used to characterize this compound?
A2: Researchers commonly employ Infrared (IR) spectroscopy [, , ] and Raman spectroscopy [] to analyze this compound. IR spectroscopy helps identify functional groups and elucidate the structure of copolymers containing this compound units []. Raman spectroscopy assists in identifying crystal structures and guest distributions in clathrate hydrates of this compound [].
Q3: How does the structure of this compound contribute to its reactivity?
A3: this compound is an α,β-unsaturated carbonyl compound, featuring a carbon-carbon double bond conjugated with a carbonyl group. This structure makes it highly reactive towards nucleophilic addition reactions, particularly with atmospheric oxidants like hydroxyl radicals [, , , ].
Q4: What are the main applications of this compound in catalysis?
A4: this compound serves as a crucial intermediate in synthesizing Methacrylic acid and Methyl methacrylate [, , , , , ]. These compounds find widespread use in producing polymers and resins.
Q5: What catalysts are effective for this compound production?
A5: Various catalysts have been investigated for this compound production, including bismuth molybdate [], copper phosphate [], molybdenum-based multiphasic oxides [], and lanthanide phosphomolybdates [, ].
Q6: How does the pH value during catalyst preparation affect this compound production?
A6: Research indicates that the pH value during the preparation of molybdenum-based multiphasic oxide catalysts significantly influences their structure and catalytic performance in this compound production. Higher pH values during preparation can lead to the formation of a specific crystalline phase (MX) that enhances the catalyst's activity and selectivity for this compound [].
Q7: What are the challenges in this compound oxidation to Methacrylic acid?
A7: One challenge is the lower oxidation rate of this compound compared to its analogue, Acrolein, while the undesired subsequent oxidation of Methacrylic acid remains significant []. This necessitates the development of catalysts that can selectively oxidize this compound to Methacrylic acid without further degradation.
Q8: What is the role of gold nanoparticles in this compound conversion?
A8: Gold nanoparticles supported on hydroxyapatite show promise as catalysts for the direct oxidative esterification of this compound with methanol to produce Methyl methacrylate []. The needle-like structure of hydroxyapatite facilitates better dispersion of gold species, leading to higher catalytic activity.
Q9: How is computational chemistry employed in understanding this compound reactions?
A9: Density functional theory (DFT) calculations are used to investigate reaction mechanisms, regioselectivity, and diastereoselectivity in this compound reactions. For instance, DFT studies have elucidated the mechanism and selectivity of the 1,3-dipolar cycloaddition of nitrones to this compound [, ].
Q10: Have there been any studies on QSAR models for this compound derivatives?
A10: While the provided research primarily focuses on this compound itself, understanding structure-activity relationships is crucial for developing new catalysts and optimizing reaction conditions. Developing quantitative structure-activity relationship (QSAR) models for this compound derivatives could provide insights into the effects of structural modifications on catalytic activity and selectivity.
Q11: What factors affect the stability of this compound?
A11: this compound is prone to autoxidation at temperatures above 320°C, especially in the presence of oxygen []. Additionally, Methacrylic acid, a common product of this compound oxidation, can undergo cracking at temperatures above 350°C in the presence of oxygen, impacting the selectivity of the reaction [].
Q12: What are the environmental concerns associated with this compound?
A12: this compound is a volatile organic compound (VOC) released into the atmosphere from various sources, including automobile exhaust and industrial emissions [, ]. It contributes to the formation of ground-level ozone and secondary organic aerosol (SOA), impacting air quality and human health [, ].
Q13: How is this compound degraded in the atmosphere?
A13: this compound primarily undergoes atmospheric degradation through reaction with hydroxyl radicals (OH) [, , , ], leading to the formation of secondary pollutants such as formaldehyde, organic acids, and SOA.
Q14: How is this compound typically quantified?
A14: Gas chromatography coupled with flame ionization detection (GC-FID) [] and high-performance liquid chromatography/mass spectrometry (HPLC/MS) [] are common techniques for separating and quantifying this compound in complex mixtures.
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